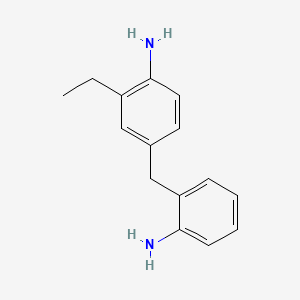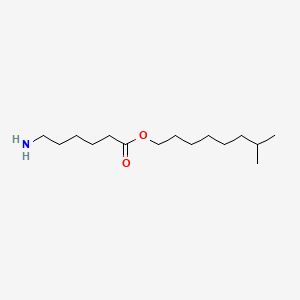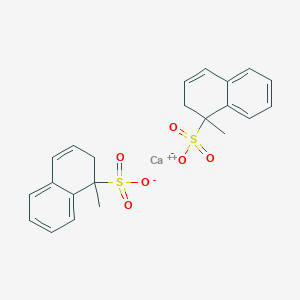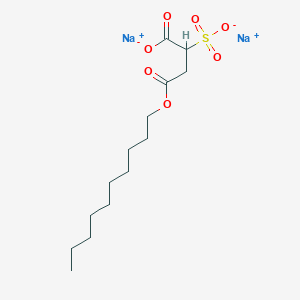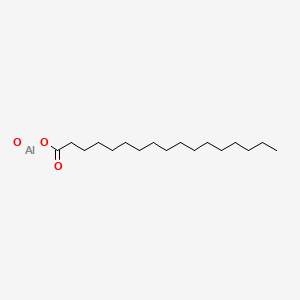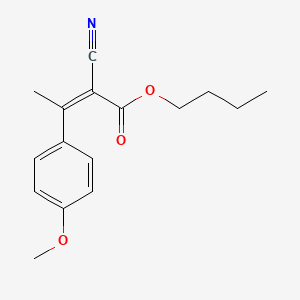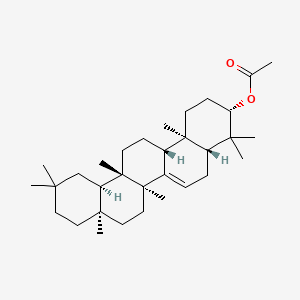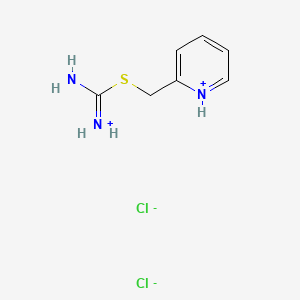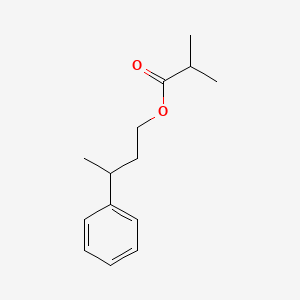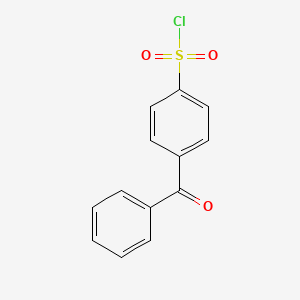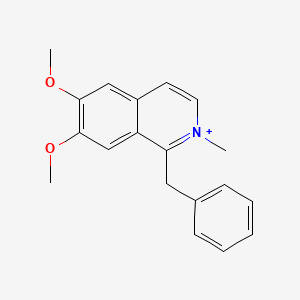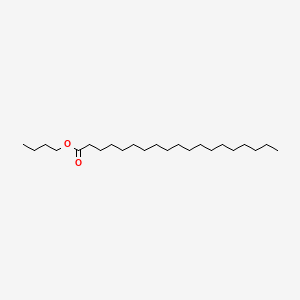
Butyl nonadecan-1-oate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl nonadecan-1-oate, also known as butyl nonadecanoate or nonadecanoic acid butyl ester, is an ester compound with the molecular formula C23H46O2 and a molecular weight of 354.61 g/mol . It is a colorless liquid with a density of 0.861 g/cm³ and a boiling point of 401.7°C at 760 mmHg . This compound is primarily used in various industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Butyl nonadecan-1-oate can be synthesized through the esterification reaction between nonadecanoic acid and butanol. The reaction typically involves heating the acid and alcohol in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond . The reaction can be represented as follows:
Nonadecanoic acid+ButanolH2SO4Butyl nonadecan-1-oate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation, helps in achieving the desired product quality.
化学反应分析
Types of Reactions
Butyl nonadecan-1-oate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to nonadecanoic acid and butanol.
Oxidation: The ester can be oxidized to produce nonadecanoic acid and other oxidation products.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: Nonadecanoic acid and butanol.
Oxidation: Nonadecanoic acid and other oxidation products.
Reduction: Alcohols and other reduced forms.
科学研究应用
Butyl nonadecan-1-oate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of lubricants, plasticizers, and other industrial products.
作用机制
The mechanism of action of butyl nonadecan-1-oate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release nonadecanoic acid and butanol, which can then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
Butyl nonadecan-1-oate can be compared with other similar ester compounds, such as:
Butyl octadecanoate: Similar structure but with one less carbon atom in the fatty acid chain.
Butyl eicosanoate: Similar structure but with one more carbon atom in the fatty acid chain.
Ethyl nonadecanoate: Similar structure but with an ethyl group instead of a butyl group.
These compounds share similar chemical properties but differ in their physical properties and specific applications due to variations in their molecular structures .
属性
CAS 编号 |
26718-87-6 |
|---|---|
分子式 |
C23H46O2 |
分子量 |
354.6 g/mol |
IUPAC 名称 |
butyl nonadecanoate |
InChI |
InChI=1S/C23H46O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(24)25-22-6-4-2/h3-22H2,1-2H3 |
InChI 键 |
ITNVNJXRNZATAY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCC(=O)OCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


